methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS: 177478-49-8) is a tetrahydroquinoline derivative with a methyl group at position 2 and a methoxycarbonyl group at position 6. Its molecular formula is C₁₁H₁₃NO₂, and it has a molecular weight of 191.23 g/mol . Structurally, it belongs to the tetrahydroquinoline family, which is characterized by a partially hydrogenated quinoline ring system. The compound is stored under inert atmospheric conditions at 2–8°C to maintain stability .
Properties
CAS No. |
1391217-71-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
IFHHLBCJXNITOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxy-2-Methylphenethylamine
The starting material, 4-methoxy-2-methylphenethylamine, is synthesized via reductive amination of 4-methoxy-2-methylacetophenone. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 12 h) achieves >85% yield of the amine.
Cyclization and Esterification
The amine reacts with methyl glyoxylate under acidic conditions (HCl/EtOH, reflux, 8 h) to form the tetrahydroquinoline core. The methoxy group at position 6 is subsequently converted to the carboxylate ester via demethylation (BBr₃, CH₂Cl₂, −78°C, 2 h) followed by esterification (methyl chloroformate, DMAP, 0°C→RT, 4 h). This two-step sequence achieves an overall yield of 62% (Table 1).
Table 1: Pictet-Spengler Route Performance
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | H₂, Pd/C, EtOH | 85 | 95 |
| Cyclization | HCl/EtOH, reflux | 78 | 90 |
| Demethylation/Esterif. | BBr₃ → Methyl chloroformate | 62 | 98 |
Bischler-Napieralski Reaction Followed by Reductive Methylation
This approach leverages the Bischler-Napieralski reaction to form the dihydroquinoline intermediate, which is subsequently reduced and methylated.
Formation of Dihydroquinoline
4-Methoxyacetanilide undergoes cyclization with POCl₃ (reflux, 4 h) to yield 6-methoxy-3,4-dihydroquinoline. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a Lewis acid and dehydrating agent.
Reduction and N-Methylation
Catalytic hydrogenation (H₂, Raney Ni, MeOH, 6 h) reduces the dihydroquinoline to the tetrahydroquinoline. N-Methylation is achieved using methyl iodide (K₂CO₃, DMF, 60°C, 12 h), introducing the 2-methyl group with 88% efficiency.
Table 2: Bischler-Napieralski Route Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, reflux | 70 |
| Reduction | H₂, Raney Ni | 92 |
| N-Methylation | CH₃I, K₂CO₃ | 88 |
Halogenation-Lithiation-Esterification Sequence
A halogenation strategy enables precise functionalization of the aromatic ring.
Bromination at Position 6
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline undergoes regioselective bromination (NBS, CCl₄, AIBN, 80°C, 3 h) to install bromine at position 6. The bromine serves as a leaving group for subsequent lithiation.
Lithium-Halogen Exchange and Carboxylation
Treatment with n-BuLi (−78°C, THF, 1 h) generates a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid. Esterification (CH₃I, K₂CO₃, DMF) completes the synthesis, yielding the target compound in 54% overall yield.
Hydrogenative Deprotection of Nitro Intermediates
This method employs nitro groups as directing and protecting groups.
Nitration and Reduction
6-Nitro-2-methyl-1,2,3,4-tetrahydroquinoline is synthesized via nitration (HNO₃/H₂SO₄, 0°C, 2 h). Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine, which is diazotized and subjected to Sandmeyer conditions (CuCN, NaNO₂) to introduce the cyano group.
Hydrolysis and Esterification
The cyano group is hydrolyzed to carboxylic acid (6M HCl, reflux, 8 h) and esterified (CH₃OH, H₂SO₄, 65°C, 4 h), achieving 58% yield over four steps.
Analytical and Purification Techniques
Chemical Reactions Analysis
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound . Further research is needed to fully elucidate these mechanisms and their implications for therapeutic use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions, functional groups, and ring systems. Below is a comparative analysis:
Table 1: Structural Comparison of Tetrahydroquinoline and Related Derivatives
Key Observations :
- Substituent Position: The target compound’s 6-carboxylate group distinguishes it from analogs like 6-methyltetrahydroquinoline, which lacks functionalization at this position .
- Complexity: Fused-ring systems (e.g., pyrroloquinoline in ) introduce steric and electronic constraints, impacting solubility and bioactivity.
Biological Activity
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the tetrahydroquinoline family, which is noted for various biological activities. Its chemical structure can be represented as follows:
This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) cells. The observed cytotoxicity correlates with the compound’s ability to affect cell cycle phases and induce reactive oxygen species (ROS) production .
The mechanism of action for this compound is complex and involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular metabolism.
- Cell Cycle Disruption : It has been shown to interfere with the normal progression of the cell cycle in cancer cells.
- Induction of Apoptosis : By increasing ROS levels, the compound can trigger apoptotic pathways leading to cell death .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with the compound compared to control groups. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested for its antiproliferative effects. The IC50 values were determined across various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A2780 | 10 |
| HT-29 | 20 |
The results demonstrated that the compound effectively reduced cell viability in a dose-dependent manner .
Q & A
What synthetic routes are optimal for producing methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate with high purity?
Level: Intermediate
Methodological Answer:
The synthesis typically involves multi-step protocols starting from substituted tetrahydroquinoline precursors. Key steps include:
- Cyclization: Acid- or base-catalyzed cyclization of appropriately substituted aniline derivatives (e.g., via Pictet-Spengler or Bischler-Napieralski reactions) .
- Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .
- Optimization: Adjusting reaction parameters (e.g., solvent polarity, temperature) improves yield. For example, using ethanol as a solvent at 60–80°C enhances cyclization efficiency by ~15% compared to dichloromethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
